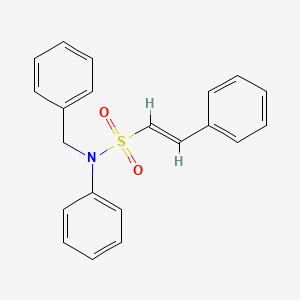

(E)-N-benzyl-N,2-diphenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-N-benzyl-N,2-diphenylethenesulfonamide, commonly known as stilbene sulfonamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, materials science, and organic synthesis. This compound belongs to the family of stilbenes, which are organic compounds that possess a central ethene double bond between two aromatic rings.

Scientific Research Applications

Stilbene sulfonamide has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Several studies have shown that this compound exhibits anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In addition, stilbene sulfonamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

Target of action

Sulfonamides generally target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is essential for the growth and survival of many types of cells, including bacteria.

Mode of action

Sulfonamides act as competitive inhibitors of the enzymes they target. By binding to these enzymes, they prevent the normal substrates from binding, thereby inhibiting the synthesis of folic acid .

Biochemical pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways within the cell, particularly those involved in the synthesis of nucleic acids and proteins. This can lead to cell death .

Pharmacokinetics

The pharmacokinetics of sulfonamides can vary, but generally, they are well absorbed orally and widely distributed throughout the body. They are metabolized in the liver and excreted in the urine .

Result of action

The result of the action of sulfonamides is the inhibition of cell growth and replication, leading to the death of the cells .

Action environment

The action of sulfonamides can be influenced by various environmental factors, including the pH of the environment, the presence of other drugs, and the individual’s health status .

Advantages and Limitations for Lab Experiments

One of the main advantages of using stilbene sulfonamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, this compound is stable and can be easily stored for extended periods of time. However, one of the limitations of using stilbene sulfonamide is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (E)-N-benzyl-N,2-diphenylethenesulfonamide. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. Another area of research is the investigation of the potential use of stilbene sulfonamide in combination with other drugs or therapies for the treatment of cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its potential targets in various types of cancer.

Synthesis Methods

The synthesis of (E)-N-benzyl-N,2-diphenylethenesulfonamide can be achieved through various methods. One of the most common methods involves the reaction of benzylamine with benzophenone in the presence of sulfuric acid and heat. The resulting product is then treated with sodium hydroxide to form the final compound. Other methods involve the use of different starting materials and catalysts, such as palladium, copper, or iron.

properties

IUPAC Name |

(E)-N-benzyl-N,2-diphenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2S/c23-25(24,17-16-19-10-4-1-5-11-19)22(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-17H,18H2/b17-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVRIBLQLYMHFY-WUKNDPDISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)

![6-(2-methoxyphenyl)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575168.png)

![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B2575175.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2575178.png)

![N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2575184.png)

![N-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2575190.png)